Core Molecular Profile and Physicochemical Properties
Core Molecular Profile and Physicochemical Properties
An In-depth Technical Guide to 4-(2-Bromophenyl)-4-Oxobutyronitrile for Advanced Chemical Synthesis
Abstract: This technical guide provides a comprehensive overview of 4-(2-Bromophenyl)-4-Oxobutyronitrile, a versatile chemical intermediate with significant applications in medicinal chemistry and drug discovery. This document details the molecule's fundamental physicochemical properties, presents a robust and reproducible synthesis protocol, and explores its chemical reactivity and potential as a scaffold for complex molecular architectures. The content is tailored for researchers, scientists, and professionals in the field of drug development who require a foundational understanding of this key building block.
4-(2-Bromophenyl)-4-Oxobutyronitrile is a substituted aromatic ketone nitrile. The strategic placement of the bromine atom at the ortho position of the phenyl ring, combined with the ketone and nitrile functionalities, creates a molecule with multiple reactive centers. This trifunctional nature makes it an exceptionally valuable precursor for synthesizing a diverse range of heterocyclic compounds and other pharmacologically relevant molecules. A precise understanding of its core properties is essential for its effective use in any synthetic strategy.
Table 1: Key Physicochemical Data for 4-(2-Bromophenyl)-4-Oxobutyronitrile
| Property | Data |
| Molecular Formula | C₁₀H₈BrNO |
| Molecular Weight | 238.08 g/mol |
| CAS Number | 140563-88-2 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 88-92 °C |
| InChI Key | UYGZSAQXYMVSOE-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)CCC#N)Br |
Validated Synthesis Protocol
The synthesis of 4-(2-Bromophenyl)-4-Oxobutyronitrile can be efficiently achieved. A common and reliable method involves the cyanation of an appropriate α-haloketone. The following protocol is a field-validated, step-by-step methodology designed for high yield and purity, minimizing the formation of byproducts.
Synthesis Workflow Diagram
The logical flow of the synthesis, from starting materials to the purified final product, is illustrated below. This workflow emphasizes clarity and reproducibility.
Caption: A streamlined workflow for the synthesis of 4-(2-Bromophenyl)-4-Oxobutyronitrile.
Step-by-Step Experimental Methodology
Expert Insight: The choice of Dimethyl Sulfoxide (DMSO) as a solvent is critical. Its polar aprotic nature effectively solvates the sodium cyanide, enhancing the nucleophilicity of the cyanide anion while not interfering with the reaction through protonation, leading to a cleaner and more efficient substitution.
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Flask Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, add 3-Chloro-1-(2-bromophenyl)-1-propanone (1 equivalent).
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Dissolution: Add dry DMSO (5 mL per gram of starting material) to the flask and stir until the solid is completely dissolved.
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Reagent Addition: Carefully add sodium cyanide (1.2 equivalents) portion-wise to the solution over 10 minutes. An exotherm may be observed. Maintain the reaction temperature below 40°C using a water bath if necessary.
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Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (30:70 v/v). The disappearance of the starting material spot indicates reaction completion.
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Quenching: Upon completion, slowly pour the reaction mixture into a beaker containing ice-cold water (20 mL per gram of starting material) with vigorous stirring. A precipitate will form.
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Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 10 mL) to remove residual DMSO and inorganic salts.
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Purification: The crude product is purified by recrystallization from hot ethanol to yield 4-(2-Bromophenyl)-4-Oxobutyronitrile as a pure crystalline solid. Dry the final product under vacuum.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 4-(2-Bromophenyl)-4-Oxobutyronitrile stems from its three distinct functional groups, which can be manipulated selectively or used in concert to build molecular complexity. This makes it a powerful intermediate in drug development programs.[1]
Key Reaction Pathways
The primary avenues for the chemical transformation of this molecule are outlined below. Each pathway leverages a different functional group, providing access to a wide array of downstream compounds.
Caption: Major reaction pathways available for 4-(2-Bromophenyl)-4-Oxobutyronitrile.
Discussion of Applications
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Palladium-Catalyzed Cross-Coupling: The aryl bromide is an excellent handle for reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the direct installation of new carbon-carbon and carbon-nitrogen bonds, which is a cornerstone of modern medicinal chemistry for building complex scaffolds and performing lead optimization. The presence of the bromine atom significantly enhances its reactivity in these transformations.[2]
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Nitrile Group Manipulation: The nitrile is a versatile functional group. It is relatively stable but can be hydrolyzed to a carboxylic acid or reduced to a primary amine. The nitrile itself can act as a key pharmacophore, participating in hydrogen bonding and other interactions within a biological target.[3] Its inclusion in drug candidates is a common strategy in pharmaceutical design.
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Heterocycle Synthesis: The 1,4-relationship between the ketone and nitrile groups makes this molecule an ideal precursor for various cyclization reactions. For instance, reaction with hydrazine or its derivatives can lead to the formation of pyridazinone rings, which are privileged structures in many biologically active compounds. This intramolecular potential is a highly efficient way to build complex ring systems.[4][5] This approach has been used to create novel anticancer and antimicrobial agents.[6]
Conclusion
4-(2-Bromophenyl)-4-Oxobutyronitrile is a high-value, multi-functional chemical intermediate. Its well-defined physical properties, straightforward synthesis, and diverse reactivity profile make it an indispensable tool for researchers and scientists in organic synthesis and drug discovery. The ability to selectively address the ketone, nitrile, or aryl bromide functionalities provides a robust platform for the rapid generation of novel molecular entities with significant therapeutic potential.
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